molecular formula C11H13FO3 B13569193 2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13569193
M. Wt: 212.22 g/mol
InChI Key: SXNHKQDSINORPM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methoxybenzene, which is obtained by the fluorination of 2-methoxyphenol.

    Grignard Reaction: The 3-fluoro-2-methoxybenzene is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding 2-methyl-3-fluoro-2-methoxyphenylmagnesium bromide.

    Carboxylation: The Grignard reagent is subsequently carboxylated using carbon dioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanone, while reduction could produce 2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanol.

Scientific Research Applications

2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-2-methoxyphenyl)acetic acid
  • 2-(3-Fluoro-2-methoxyphenyl)propanoic acid
  • 2-(3-Fluoro-2-methoxyphenyl)butanoic acid

Uniqueness

2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methylpropanoic acid moiety also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,10(13)14)7-5-4-6-8(12)9(7)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

SXNHKQDSINORPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)OC)C(=O)O

Origin of Product

United States

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